molecular formula C15H18Cl3NO3 B12633930 C15H18Cl3NO3

C15H18Cl3NO3

Cat. No.: B12633930
M. Wt: 366.7 g/mol
InChI Key: VMFGMUSJBNJEHT-UHFFFAOYSA-N
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Description

. This compound is a derivative of hexanoic acid and is characterized by the presence of three chlorine atoms, making it a trichlorinated compound. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of ethyl 6-[(2,4,6-trichlorobenzoyl)amino]hexanoate involves several steps. One common method includes the reaction of 2,4,6-trichlorobenzoyl chloride with 6-aminohexanoic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 6-[(2,4,6-trichlorobenzoyl)amino]hexanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form less oxidized products.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-[(2,4,6-trichlorobenzoyl)amino]hexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-[(2,4,6-trichlorobenzoyl)amino]hexanoate involves its interaction with specific molecular targets. The trichlorobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial activity by disrupting cell membrane integrity or inhibiting enzyme function .

Comparison with Similar Compounds

Ethyl 6-[(2,4,6-trichlorobenzoyl)amino]hexanoate can be compared with other similar compounds such as:

  • Ethyl 6-[(2,4-dichlorobenzoyl)amino]hexanoate
  • Ethyl 6-[(2,4,6-tribromobenzoyl)amino]hexanoate

These compounds share similar structural features but differ in the number and type of halogen atoms attached to the benzoyl group. The presence of different halogens can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of ethyl 6-[(2,4,6-trichlorobenzoyl)amino]hexanoate .

Properties

Molecular Formula

C15H18Cl3NO3

Molecular Weight

366.7 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]-2-methylpropane-1,3-diol;hydrochloride

InChI

InChI=1S/C15H17Cl2NO3.ClH/c1-15(8-19,9-20)18-7-11-3-5-14(21-11)12-6-10(16)2-4-13(12)17;/h2-6,18-20H,7-9H2,1H3;1H

InChI Key

VMFGMUSJBNJEHT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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